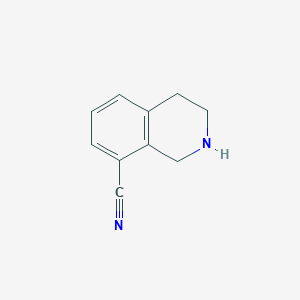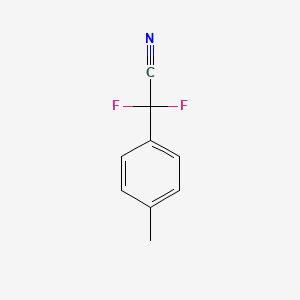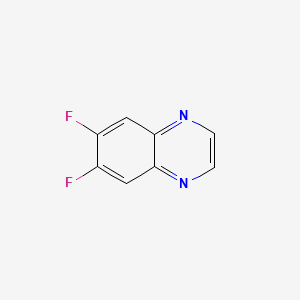
6,7-Difluoroquinoxaline
Descripción general
Descripción
6,7-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has a molecular weight of 166.13 . It is used in various chemical reactions and has been found to have potential applications in different fields .
Synthesis Analysis
6,7-Difluoroquinoxaline can be synthesized through various methods. One such method involves the reaction of 6,7-difluoroquinoxaline with 1- and 2-methylindoles with heating in AcOH to give products from substitution of H in the heterocyclic fragment . Another method involves fluorine replacement in 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides and their deoxygenated derivatives by reactions with dialkylamines, sodium azide, and sodium methoxide .Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinoxaline consists of a benzene ring and a pyrazine ring . The presence of two fluorine atoms in the structure makes it a unique compound for various chemical reactions .Chemical Reactions Analysis
6,7-Difluoroquinoxaline is known to undergo various chemical reactions. For instance, it can react with 1- and 2-methylindoles with heating in AcOH to give products from substitution of H in the heterocyclic fragment . It can also undergo fluorine replacement in 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides and their deoxygenated derivatives by reactions with dialkylamines, sodium azide, and sodium methoxide .Physical And Chemical Properties Analysis
6,7-Difluoroquinoxaline is a solid at room temperature . It has a molecular weight of 166.13 and a molecular formula of C8H4F2N2 .Aplicaciones Científicas De Investigación
- Researchers have investigated triflic acid-assisted regioselective bromination of quinoxaline derivatives to propose an alternative synthetic pathway for PTQ10 .
- Quinoxalines, including 6,7-difluoroquinoxaline, have been synthesized for biological screening purposes. Fluorine replacement in 2,3-disubstituted quinoxalines has led to the creation of new compounds with potential bioactivity .
- These compounds offer an alternative to traditional dyes, and their performance can be compared to that of an organic dye (FNE54 ) without fluorine .
Organic Solar Cells (OSCs)
Biological Screening
Dye-Sensitized Solar Cells (DSSCs)
Chemical Transformations
Safety and Hazards
Mecanismo De Acción
Target of Action
6,7-Difluoroquinoxaline primarily targets microtubules , which are the main components of the cytoskeleton and consist of α- and β-tubulin proteins . These proteins play a crucial role in various cell functions, including cell movement, intracellular transportation, and cell division .
Mode of Action
Quinoxaline derivatives, including 6,7-Difluoroquinoxaline, have been reported as a new type of tubulin polymerization inhibitor . The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is disrupted, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell .
Biochemical Pathways
The primary biochemical pathway affected by 6,7-Difluoroquinoxaline is the microtubule assembly pathway . By inhibiting tubulin polymerization, 6,7-Difluoroquinoxaline disrupts the formation of microtubules, thereby affecting various cell functions and leading to cell death .
Result of Action
The primary result of 6,7-Difluoroquinoxaline’s action is the inhibition of cell division and subsequent cell death . By disrupting the formation of microtubules, the compound prevents cells from replicating, leading to their death . This makes 6,7-Difluoroquinoxaline a potential candidate for anticancer therapy .
Propiedades
IUPAC Name |
6,7-difluoroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNRHHBFPGAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6,7-Difluoroquinoxaline is primarily employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers and small molecules for OSCs. [, , , , ] This is attributed to its electron-withdrawing nature, facilitated by the presence of fluorine atoms.
A: Fluorination in 6,7-difluoroquinoxaline strengthens its electron-withdrawing ability. [, ] This leads to: * Deeper HOMO energy levels, potentially leading to higher open-circuit voltage (VOC) in OSCs. [, , ] * Enhanced push-pull interactions in D-A systems, narrowing the energy band gap and often resulting in red-shifted absorption. []
A: 6,7-Difluoroquinoxaline is frequently paired with electron-donating units such as: * Thiophene and its derivatives (e.g., bithiophene, terthiophene). [, , , , , ] * Selenophene. [] * Pyrene. [] * Benzo[1,2-b:4,5-b′]dithiophene. [, , ]
A: Research has shown that placing 6,7-difluoroquinoxaline units directly adjacent to the central benzo[1,2-b:4,5-b′]dithiophene unit in a small molecule donor can lead to: * Improved molecular packing. [] * Favorable aggregation patterns in thin films. [] * Enhanced charge transport properties. [] * Higher overall BHJ solar cell efficiencies. []
A: Incorporating oligo(ethylene glycol) (OEG) side chains into 6,7-difluoroquinoxaline-based polymers can: * Enhance water/alcohol processability, offering environmental benefits during device fabrication. [] * Lead to a reduction in the band gap compared to alkylated counterparts, likely due to dielectric environmental variations. []
A: Yes, maintaining efficient charge transport and extraction in thick active layers (around 300 nm) remains a challenge for many polymers, including those containing 6,7-difluoroquinoxaline. [] Careful fine-tuning of intra- and interchain interactions is crucial to achieve high device performance without compromising blend morphology or exacerbating charge recombination.
A: Yes, 6,7-difluoroquinoxaline has been explored in the development of OLEDs. [, , ] For example, a fluorene derivative containing 6,7-difluoroquinoxaline exhibited exciplex formation with NPB, leading to green electroluminescence. []
A: Inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) at the donor/acceptor interface has been shown to effectively eliminate exciplex emission in OLEDs based on a 6,7-difluoroquinoxaline-containing fluorene derivative. [] This resulted in pure blue light emission from the fluorene derivative and improved device efficiency.
A: Yes, 6,7-difluoroquinoxaline has been successfully utilized as a backbone acceptor unit in TADF conjugated polymers. [] These polymers, incorporating dibenzothiophene-S,S-dioxide and pendant 9,10-dihydroacridine donors, achieved impressive EQEs of up to 24.8% with emission peaks exceeding 600 nm in solution-processed OLEDs.
ANone: Common synthetic strategies for 6,7-difluoroquinoxaline derivatives include:
- Condensation reactions: For instance, reacting 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate yields 6,7-difluoroquinoxaline-2-ol. []
- Triflic acid-assisted regioselective bromination: This method allows for the selective introduction of bromine atoms into the quinoxaline core, enabling further functionalization. []
- Stille coupling reactions: This versatile palladium-catalyzed cross-coupling reaction is widely used to connect 6,7-difluoroquinoxaline units with various electron-donating moieties. [, , ]
- Nucleophilic aromatic substitution: This approach can be employed to introduce diverse substituents into the aromatic ring of 6,7-difluoroquinoxaline. [, , , ]
ANone: Commonly employed techniques include:
- NMR spectroscopy: Provides structural information and insights into the polymer's composition. []
- UV-Vis absorption spectroscopy: Helps determine the absorption profile, band gap, and potential for light harvesting in OSCs. [, , , , ]
- Cyclic voltammetry: Used to evaluate the HOMO and LUMO energy levels, which are crucial for understanding charge transport properties. [, , ]
- X-ray powder diffraction (XRD): Provides information about the crystallinity and molecular packing of the material. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



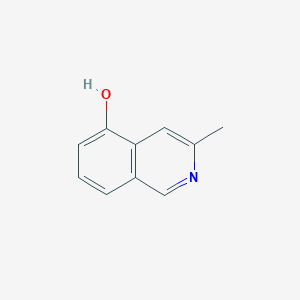
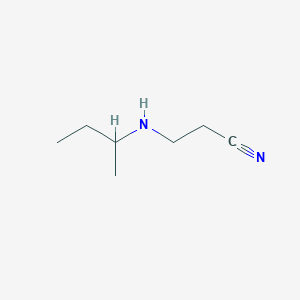
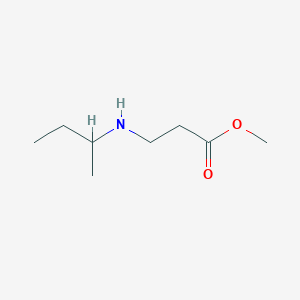


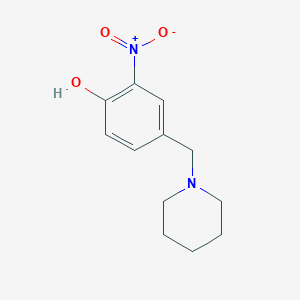
![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)
![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)
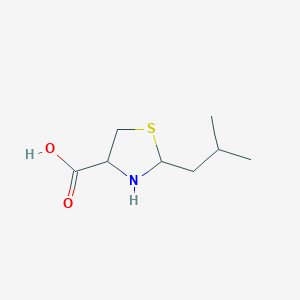
![2,9-Bis(4-fluorophenethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3116330.png)
